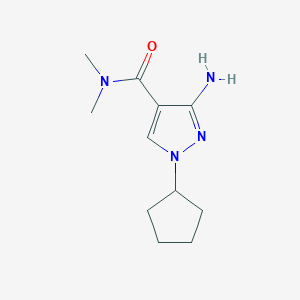![molecular formula C11H8ClN3O3S B11746628 [(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11746628.png)
[(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine is a chemical compound with the molecular formula C11H8ClN3O3S . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of [(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine typically involves the reaction of 3-nitrobenzaldehyde with O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
[(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of [(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
[(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent.
What sets this compound apart is its unique combination of a thiazole ring with a nitrophenyl group, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H8ClN3O3S |
|---|---|
Molecular Weight |
297.72 g/mol |
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H8ClN3O3S/c12-11-13-6-10(19-11)7-18-14-5-8-2-1-3-9(4-8)15(16)17/h1-6H,7H2 |
InChI Key |
ZRNOUTWLQYDLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


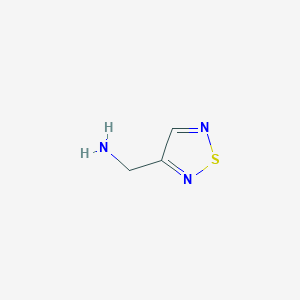
![3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746557.png)
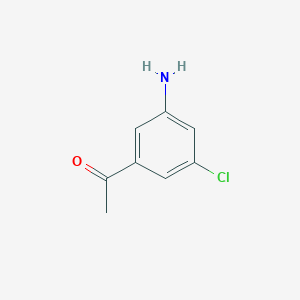
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11746568.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11746576.png)

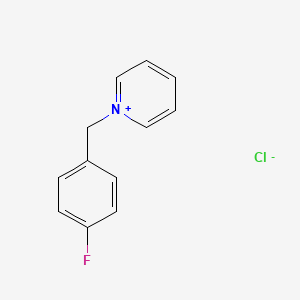
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11746591.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746596.png)
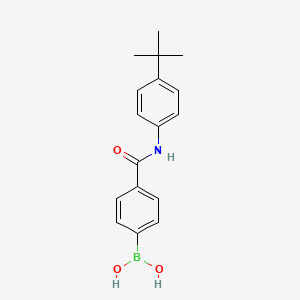
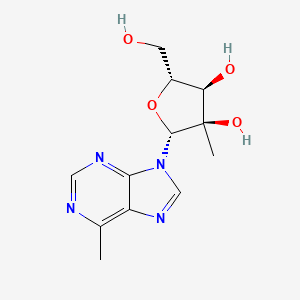
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11746616.png)
![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746621.png)
